molecular formula C27H22N2O3 B15019595 4-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalen-1-ylacetate

4-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalen-1-ylacetate

Cat. No.: B15019595
M. Wt: 422.5 g/mol
InChI Key: RDWCMJUJQOWEKT-MTDXEUNCSA-N
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Description

4-[(E)-{[(4-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-(NAPHTHALEN-1-YL)ACETATE is a complex organic compound with a unique structure that combines aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[(4-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-(NAPHTHALEN-1-YL)ACETATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylphenyl isocyanate with an appropriate amine to form the formamido intermediate. This intermediate is then reacted with an aldehyde to form the imino compound. Finally, the imino compound is esterified with 2-(naphthalen-1-yl)acetic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[(4-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-(NAPHTHALEN-1-YL)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-[(E)-{[(4-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-(NAPHTHALEN-1-YL)ACETATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-[(E)-{[(4-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-(NAPHTHALEN-1-YL)ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

4-[(E)-{[(4-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-(NAPHTHALEN-1-YL)ACETATE is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H22N2O3

Molecular Weight

422.5 g/mol

IUPAC Name

[4-[(E)-[(4-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2-naphthalen-1-ylacetate

InChI

InChI=1S/C27H22N2O3/c1-19-9-13-22(14-10-19)27(31)29-28-18-20-11-15-24(16-12-20)32-26(30)17-23-7-4-6-21-5-2-3-8-25(21)23/h2-16,18H,17H2,1H3,(H,29,31)/b28-18+

InChI Key

RDWCMJUJQOWEKT-MTDXEUNCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)CC3=CC=CC4=CC=CC=C43

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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